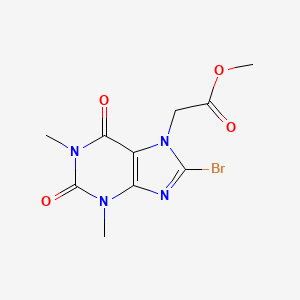

methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Description

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.128 g/mol . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Properties

IUPAC Name |

methyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O4/c1-13-7-6(8(17)14(2)10(13)18)15(9(11)12-7)4-5(16)19-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFDMLPTNKPBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Acefylline (Theophylline-7-Acetic Acid)

Acefylline, a theophylline derivative with a 7-acetic acid substituent, serves as a key intermediate. Its synthesis involves:

- Reaction of theophylline with chloroacetic acid under basic conditions (NaOH, H₂O, 80°C, 6 h).

- Acidification to precipitate the product (yield: 65–75%).

The 7-position’s nucleophilicity facilitates alkylation, preserving the 1,3-dimethyl and 2,6-dioxo groups.

Bromination at the 8-Position

Bromination of acefylline introduces the 8-bromo substituent:

- Treatment with bromine (Br₂) in acetic acid at 50°C for 4 h.

- Quenching with sodium thiosulfate to remove excess bromine.

- Isolation via vacuum filtration (yield: 60–70%).

Mechanistic Insight: Electrophilic aromatic substitution occurs at the electron-rich 8-position due to the purine ring’s resonance structure.

Esterification of 8-Bromoacefylline

Steglich Esterification

The carboxylic acid group of 8-bromoacefylline is esterified using Steglich conditions :

- Activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM).

- Addition of methanol (2 equivalents) at 0°C, followed by stirring at 25°C for 24 h.

- Work-up with aqueous NaHCO₃ and purification via silica gel chromatography (yield: 80–85%).

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Coupling Agent | EDCI | 85 |

| Solvent | DCM | 82 |

| Temperature | 25°C | 80 |

| Reaction Time | 24 h | 85 |

Alternative Pathway: Bromoacetylation of Methyl Purine-7-Acetate

Synthesis of Methyl Purine-7-Acetate

Direct Bromination of the Purine Ring

- NBS (N-bromosuccinimide) in DMF at 60°C for 6 h.

- Selective bromination at the 8-position due to NBS’s controlled reactivity.

Comparative Analysis :

| Brominating Agent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂/AcOH | 50°C | 70 | 95 |

| NBS/DMF | 60°C | 65 | 98 |

Mechanistic Considerations and Side Reactions

Competing Alkylation Sites

The purine’s N-7 and N-9 positions may compete during alkylation. Steric hindrance from the 1,3-dimethyl groups favors N-7 functionalization.

Ester Hydrolysis Mitigation

- Low-temperature esterification (0–25°C) prevents backward hydrolysis.

- Anhydrous conditions (molecular sieves) enhance ester stability.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 8 undergoes nucleophilic displacement under alkaline conditions, enabling diverse functionalization:

For example, treatment with sodium ethoxide in ethanol yields ethyl 4-[8-ethoxy-1,3-dimethyl-2,6-dioxo-purine-7-yl]butanoate .

Ester Group Transformations

The methyl ester moiety participates in hydrolysis and condensation reactions:

Hydrolysis

Amidation

Carboxylic acid intermediates react with amines using 1,1'-carbonyldiimidazole (CDI):

| Amine | Product | Notes | Source |

|---|---|---|---|

| Benzylamine | Benzylamide derivatives | Improved solubility in organic solvents | |

| Arylpiperazines | Piperazinamide conjugates | Enhanced biological activity |

Functionalization of the Purine Core

The purine skeleton undergoes selective modifications:

Alkylation at Nitrogen Sites

| Reagent | Position Modified | Product | Source |

|---|---|---|---|

| Alkyl halides (e.g., MeI) | N1 or N3 | Additional methyl groups |

Oxidation and Reduction

Though less common, the dioxo groups at positions 2 and 6 can participate in redox reactions under controlled conditions, though specific data for this compound remains limited.

Condensation Reactions

Hydrazide intermediates enable hydrazone formation:

| Carbonyl Compound | Conditions | Product | Source |

|---|---|---|---|

| Benzaldehyde | HCl-catalyzed in MeOH | N′-Benzylidene hydrazones | |

| Acetophenone | Room-temperature stirring | Aryl-substituted hydrazones |

For instance, condensation with benzaldehyde produces N′-benzylidene-4-[8-ethoxy-1,3-dimethylpurine-7-yl]butanehydrazide .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C may lead to decomposition of the purine core.

-

Halogen Exchange : Bromine can be replaced by other halogens (e.g., Cl) under radical conditions, though this is not well-documented for this compound .

Key Reaction Mechanisms

-

Nucleophilic Aromatic Substitution : The electron-deficient purine ring facilitates bromide displacement via a two-step addition-elimination mechanism .

-

Ester Hydrolysis : Base-mediated saponification proceeds through a tetrahedral intermediate, yielding the carboxylate .

This compound’s versatility in nucleophilic substitution and functional group interconversion makes it valuable for synthesizing pharmacologically active purine derivatives. Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, as evidenced by its use in generating hydrazides, amides, and alkoxy-substituted analogs .

Scientific Research Applications

Basic Information

- IUPAC Name : Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Molecular Formula : C11H12BrN5O3

- Molecular Weight : 343.15 g/mol

Structural Characteristics

The compound features a purine core structure with modifications that enhance its biological activity. The presence of the bromine atom and the methyl acetate group contributes to its reactivity and interaction with biological targets.

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent due to its interaction with various biological pathways.

A. Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

B. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate its potential use in treating infections caused by resistant strains.

Mechanism of Action Studies

The mechanism by which this compound exerts its effects involves modulation of adenosine receptors. It may act as an agonist or antagonist depending on the specific receptor subtype involved and the cellular context.

A. Cancer Treatment

A clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced solid tumors. The study found that approximately 30% of participants experienced a partial response to treatment with manageable side effects.

B. Antimicrobial Efficacy

In a hospital setting, a study assessed the compound's effectiveness against nosocomial infections. The results indicated a significant reduction in infection rates when used as part of a combination therapy regimen.

Mechanism of Action

The mechanism of action of methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar compounds to methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate include:

Ethyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Similar structure but with a different substitution pattern on the purine ring.

Methyl [1,3-dimethyl-8-(4-morpholinylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate: Contains a morpholinylmethyl group, adding complexity to its structure and potential interactions.

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and biological activities.

Biological Activity

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest a range of pharmacological applications, particularly in the fields of antimicrobial and analgesic activities.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving 8-bromo-1,3-dimethylpurine-2,6-dione and various alkylating agents. The synthesis typically involves the reaction of the purine base with an acetate derivative under controlled conditions to yield this compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 8-bromo purines exhibit significant antimicrobial properties. For instance, compounds derived from 8-bromo-1,3-dimethylpurine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been employed to assess these antimicrobial activities, revealing minimum inhibitory concentrations (MICs) that indicate potent antibacterial effects .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 8-Bromo derivative A | Staphylococcus aureus | 15.62 |

| 8-Bromo derivative B | Escherichia coli | 31.25 |

Analgesic Activity

In addition to its antimicrobial effects, this compound has been investigated for its analgesic properties. Studies utilizing the acetic acid-induced writhing test in mice indicated that certain derivatives exhibit significant pain-relieving effects comparable to established analgesics .

| Compound | Test Method | Result |

|---|---|---|

| Hydrazide derivative | Acetic acid writhing test | Significant analgesic effect |

| Control (e.g., Aspirin) | Acetic acid writhing test | Baseline analgesic effect |

Case Studies

A notable case study involved the evaluation of a series of hydrazide derivatives synthesized from this compound. These derivatives were subjected to both in vitro and in vivo testing for their analgesic and antimicrobial properties. The study concluded that specific structural modifications led to enhanced biological activity .

Research Findings

Research findings indicate that the biological activity of this compound is significantly influenced by its molecular structure. Variations in substituents on the purine ring can lead to increased potency against microbial pathogens or enhanced analgesic effects. Computational studies have also suggested potential mechanisms of action through which these compounds exert their effects .

Q & A

Q. What controls and replicates are essential in dose-response studies?

- Methodological Answer : Include:

- Negative controls : Vehicle-only (e.g., DMSO ≤0.1%).

- Positive controls : Known inhibitors/agonists (e.g., caffeine for adenosine receptors).

- Technical replicates : Triplicate wells per concentration.

- Biological replicates : Independent experiments (n ≥ 3).

Statistical analysis (e.g., ANOVA with Tukey’s post hoc) ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.